5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 35149-38-3 . It has a molecular weight of 147.18 . It is a yellow solid at room temperature .
Synthesis Analysis
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine can be achieved through a two-step synthesis sequence starting from the appropriate methyl ketone . Another method involves the reduction of pyrazolopyrimidines with complex hydrides .Molecular Structure Analysis
The molecular structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is represented by the linear formula C8H9N3 . The InChI key is KTGCIUWACZRXAK-UHFFFAOYSA-N .Chemical Reactions Analysis
The reduction of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine with complex hydrides leads to the formation of both syn and anti-configured isomers . The presence of substituents at positions five and seven complicates the set of reaction products .Physical And Chemical Properties Analysis
5,7-Dimethylpyrazolo[1,5-a]pyrimidine is a yellow solid at room temperature . It has a molecular weight of 147.18 .Scientific Research Applications
Crystallography and Molecular Structure
5,7-Dimethylpyrazolo[1,5-a]pyrimidine has been studied for its structural properties. In one study, its hydrogen-bonded framework structure was analyzed, showing how the molecular components are linked into a three-dimensional framework by hydrogen bonds (Portilla et al., 2006). Another research focused on its crystallographic and computational analysis, revealing insights into its supramolecular structure and the energetic interplay between different dimers in the crystal structure (Borbulevych, 2010).
Synthesis and Chemical Properties
Significant research has been conducted on the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine and its derivatives. A general synthesis method has been developed, providing access to a library of functionally substituted pyrazolo[1,5-a]pyrimidines (Shkineva et al., 2019). Additionally, a concise and efficient access method to 5,7-disubstituted pyrazolo[1,5-a]pyrimidines has been reported, highlighting its wide range of biological activities (Jismy et al., 2017).
Biological and Medicinal Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine has been explored for its potential in medicinal chemistry. Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes (Damont et al., 2015). Another study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022). Furthermore, pyrazolo[1,5-a]pyrimidines were explored as antitumor agents, emphasizing their structural diversity and kinase inhibitory activity (Zhang et al., 2023).
Fluorescent Properties
The fluorescent properties of pyrazolo[1,5-a]pyrimidines have been investigated, providing insights for their potential applications in developing new fluorescent probes. A study demonstrated the correlation between substitution patterns of these compounds and their fluorescent spectroscopic properties (Wu et al., 2008).
Safety And Hazards
While specific safety and hazards information for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is not available in the retrieved documents, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVNVFQCVTMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188644 | |
Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
35149-38-3 | |
Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035149383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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